1-(2-Fluorophenyl)-1H-pyrazol-3-amine hydrochloride
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Overview
Description
1-(2-Fluorophenyl)-1H-pyrazol-3-amine hydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluorophenyl group at the 2-position of the pyrazole ring imparts unique chemical and biological properties to this compound.
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)-1H-pyrazol-3-amine hydrochloride typically involves the reaction of 2-fluoroaniline with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized to form the pyrazole ring
Synthetic Route:
Formation of Hydrazone: 2-Fluoroaniline reacts with hydrazine hydrate under reflux conditions.
Cyclization: The hydrazone intermediate undergoes cyclization in the presence of an acid catalyst to form the pyrazole ring.
Hydrochloride Formation: The resulting pyrazole compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Fluorophenyl)-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
1-(2-Fluorophenyl)-1H-pyrazol-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and microbial activity.
Comparison with Similar Compounds
1-(2-Fluorophenyl)-1H-pyrazol-3-amine hydrochloride can be compared with other similar compounds, such as:
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, where the chlorine group is replaced by fluorine.
TAK-438: A potassium-competitive acid blocker used in the treatment of gastroesophageal reflux disease.
Uniqueness:
- The presence of the fluorophenyl group in this compound imparts unique chemical properties, making it distinct from other pyrazole derivatives.
- Its potential applications in various fields of research highlight its versatility and importance.
Properties
Molecular Formula |
C9H9ClFN3 |
---|---|
Molecular Weight |
213.64 g/mol |
IUPAC Name |
1-(2-fluorophenyl)pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H8FN3.ClH/c10-7-3-1-2-4-8(7)13-6-5-9(11)12-13;/h1-6H,(H2,11,12);1H |
InChI Key |
WMQDBPKYNRPQBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=N2)N)F.Cl |
Origin of Product |
United States |
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